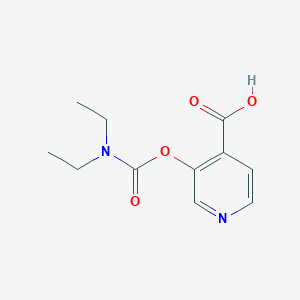
3-(diethylcarbamoyloxy)pyridine-4-carboxylic Acid
説明
“3-(diethylcarbamoyloxy)pyridine-4-carboxylic Acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine . The compound has a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .
Synthesis Analysis
The synthesis of this compound might involve complex organic reactions. One method could involve the use of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) as a coformer to pyridine carboxylic acid cocrystallization . Another method could involve the functionalization of Fe3O4 nanoparticles as an organic–inorganic hybrid heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of “3-(diethylcarbamoyloxy)pyridine-4-carboxylic Acid” is likely to be complex due to the presence of the diethylcarbamoyloxy group and the carboxylic acid group. The structure can be analyzed using various techniques such as FT-IR, XRD, TGA, TEM, SEM, and VSM .Chemical Reactions Analysis
The chemical reactions involving “3-(diethylcarbamoyloxy)pyridine-4-carboxylic Acid” could be complex and might involve multiple steps. For instance, the reaction with squaric acid leads to the formation of new complexes .科学的研究の応用
Crystal Engineering
Application Summary
The compound has been used in the synthesis and structural characterization of pyridine carboxylic acid adducts with squaric acid .
Methods of Application
In this work, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) was used as a coformer to pyridine carboxylic acid cocrystallization . Among three newly prepared complexes are an example of a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct (1) and two ionic complexes .
Results or Outcomes
X-ray structural analysis showed that picolinic acid exists in 1 as a zwitterion. In turn, pyridine carboxylic acids in 2 and 3 are in a cationic form . The frontier molecular orbitals (HOMO and LUMO) were also analyzed .
Organic Synthesis
Application Summary
The compound has been used in the efficient synthesis of 3- (4-Carboxyphenyl)pyridine-2,6-dicarboxylic Acid .
Methods of Application
An efficient synthetic approach to 3- (4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid has been developed on the basis of “1,2,4-triazine” methodology .
Results or Outcomes
The target 3- (4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid (4) was obtained as the only isolated product . The structure of compounds was confirmed by 1H and 13C NMR, IR, and mass spectra and elemental analyses .
Synthesis of Pyrano[3,2-b]pyranone Derivatives
Application Summary
The compound has been used in the synthesis of pyrano[3,2-b]pyranone derivatives .
Methods of Application
Pyridine-4-carboxylic acid (PYCA) functionalized Fe3O4 nanoparticles were used as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives from three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .
Results or Outcomes
The catalyst was readily separated using an external magnet and reusable without significant loss of its catalytic efficiency . The synthesis of 4H-pyran derivatives has attracted great interest because many of them have useful biological and pharmacological properties .
Preparation of Metal–Organic Frameworks (MOF)
Application Summary
The compound has been used in the efficient synthesis of 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid, which is of practical interest, in particular for the preparation of metal–organic frameworks (MOF) .
Methods of Application
An efficient synthetic approach to 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid has been developed on the basis of “1,2,4-triazine” methodology .
Results or Outcomes
The title compound is of practical interest, in particular for the preparation of metal–organic frameworks (MOF) .
特性
IUPAC Name |
3-(diethylcarbamoyloxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-13(4-2)11(16)17-9-7-12-6-5-8(9)10(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWZUWMMDWXKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363752 | |
| Record name | 3-[(Diethylcarbamoyl)oxy]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid | |
CAS RN |
215364-83-3 | |
| Record name | 3-[(Diethylcarbamoyl)oxy]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



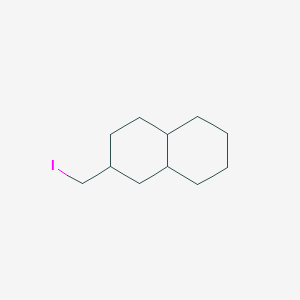
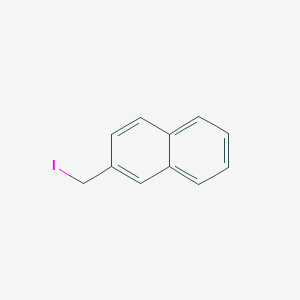
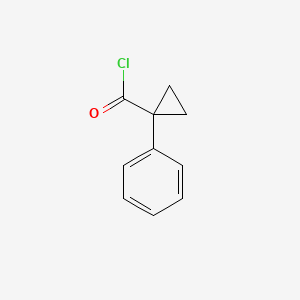
![3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine](/img/structure/B1620668.png)
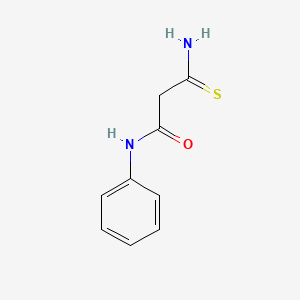
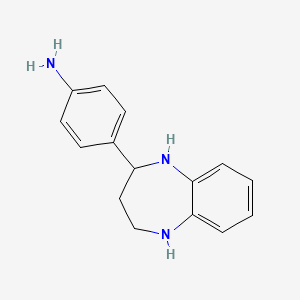
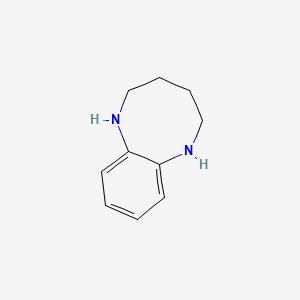

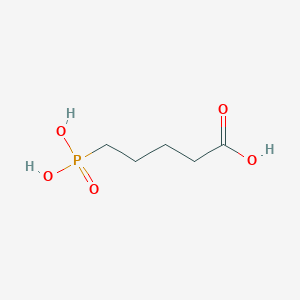
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol](/img/structure/B1620678.png)
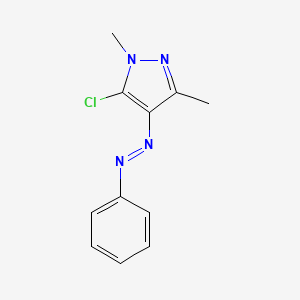

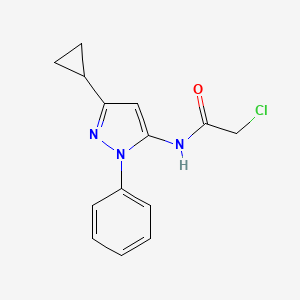
![2-[2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy]ethanohydrazide](/img/structure/B1620686.png)